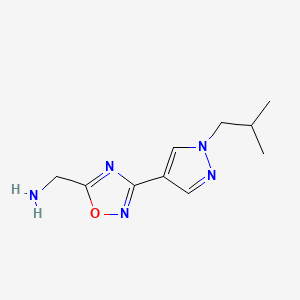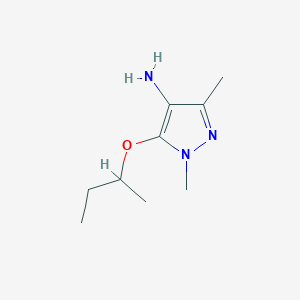
5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a butan-2-yloxy group attached to the pyrazole ring, along with two methyl groups and an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the butan-2-yloxy group: This step involves the alkylation of the pyrazole ring with a suitable butan-2-yloxy halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butan-2-yloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
科学的研究の応用
Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules.
- It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of enzyme inhibitors and receptor modulators.
Medicine:
- The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
- It is used in the development of diagnostic agents and imaging probes.
Industry:
- The compound is used in the synthesis of agrochemicals and pharmaceuticals.
- It serves as an intermediate in the production of dyes and pigments.
作用機序
The mechanism of action of 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with receptors in the nervous system, modulating neurotransmitter release and leading to potential therapeutic effects in neurological disorders.
類似化合物との比較
1,3-dimethyl-1H-pyrazol-4-amine: Lacks the butan-2-yloxy group, making it less hydrophobic and potentially less bioavailable.
5-(butan-2-yloxy)-1H-pyrazol-4-amine: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.
5-(butan-2-yloxy)-3-methyl-1H-pyrazol-4-amine: Contains only one methyl group, making it less hydrophobic and potentially less bioavailable.
Uniqueness: The presence of both the butan-2-yloxy group and the two methyl groups in 5-(butan-2-yloxy)-1,3-dimethyl-1H-pyrazol-4-amine makes it unique in terms of its hydrophobicity, steric hindrance, and potential bioavailability. These properties contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
5-butan-2-yloxy-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-5-6(2)13-9-8(10)7(3)11-12(9)4/h6H,5,10H2,1-4H3 |
InChIキー |
YGFSIIZOCCMKDX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)OC1=C(C(=NN1C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)

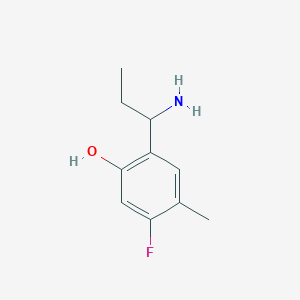
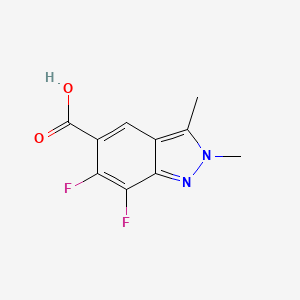
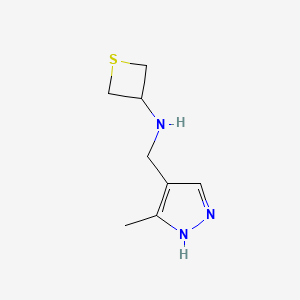
![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)
![2-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13320981.png)
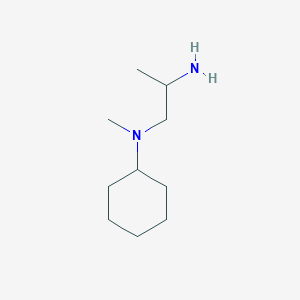
![tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13320984.png)

